Enhanced Lipophilicity (XLogP3: 3.8) Relative to Core Scaffold for Improved Membrane Permeability
7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid exhibits a calculated partition coefficient (XLogP3) of 3.8, indicating significantly higher lipophilicity compared to the unsubstituted indole-3-carboxylic acid core (XLogP3 ~1.5). This differential is driven by the combined hydrophobic contributions of the C-7 methyl and N-1 phenethyl groups [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Indole-3-carboxylic acid: ~1.5 (estimated by property class average) |
| Quantified Difference | Increase of ~2.3 log units |
| Conditions | In silico prediction (computed property) |
Why This Matters
Increased lipophilicity is a critical parameter for optimizing blood-brain barrier penetration and passive membrane diffusion in drug discovery programs.
- [1] Kuujia. (n.d.). 7-Methyl-1-phenethyl-1H-indole-3-carboxylic acid (CAS No. 1313041-55-2). Retrieved April 21, 2026, from https://www.kuujia.com/cas-1313041-55-2.html View Source
